2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine chemical properties
2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine chemical properties
An In-depth Technical Guide to 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine
Introduction
2-Aminomethyl-4-(4-fluorobenzyl)morpholine is a heterocyclic organic compound of significant interest within the pharmaceutical sciences. It serves as a critical chemical intermediate, most notably in the synthesis of the gastroprokinetic agent, Mosapride.[1][2] This guide provides a detailed examination of its chemical properties, synthesis, and analytical considerations, tailored for researchers, scientists, and professionals in drug development. The narrative emphasizes the causal relationships behind its chemical behavior and synthetic pathways, grounding its importance in the broader context of medicinal chemistry. The structural composition, featuring a morpholine ring and a fluorinated benzyl group, imparts specific physicochemical and pharmacological characteristics that are crucial for its role as a drug precursor.[3][4]
Chemical Identity and Structure
Correctly identifying a chemical entity is the foundation of all subsequent research and development. 2-Aminomethyl-4-(4-fluorobenzyl)morpholine is identified by a unique set of descriptors that ensure its unambiguous recognition in chemical databases and regulatory filings.
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IUPAC Name: (4-(4-fluorobenzyl)morpholin-2-yl)methanamine[2]
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Common Synonyms: 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine, [4-(4-Fluorobenzyl)-2-morpholinyl]methanamine
The molecule's architecture is composed of two key functional scaffolds:
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Morpholine Ring: A saturated six-membered heterocycle containing both an ether and a secondary amine functionality.[8] In medicinal chemistry, the morpholine moiety is a privileged pharmacophore, often incorporated into drug candidates to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[9]
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4-Fluorobenzyl Group: An N-substituted benzyl group featuring a fluorine atom at the para-position of the benzene ring. The introduction of fluorine is a common strategy in drug design to modulate electronic properties and enhance metabolic resistance by blocking potential sites of oxidation.[10][11]
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments, influencing its reactivity, solubility, and handling requirements. The data presented below are compiled from various chemical suppliers and databases.
| Property | Value | Significance for Researchers |
| Molecular Weight | 224.27 g/mol [1][6] | Essential for stoichiometric calculations in synthesis and for analytical techniques like mass spectrometry. |
| Boiling Point | 317.4 °C at 760 mmHg[6] | Indicates low volatility under standard conditions. Useful for purification via distillation under reduced pressure. |
| Appearance | Liquid or solid[12] | The physical state can vary with purity. Dictates appropriate handling and storage procedures. |
| Purity | Typically ≥95-98%[6] | High purity is critical for its use as a pharmaceutical intermediate to avoid side reactions and impurities in the final API. |
| Solubility | Limited in water; soluble in common organic solvents (e.g., ethanol, dichloromethane).[12] | Guides the choice of solvents for reaction, extraction, and purification processes. |
| Storage Conditions | 2-8°C, protect from light.[6] | Suggests potential sensitivity to temperature and light, requiring controlled storage to prevent degradation. |
Synthesis and Manufacturing
The synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine is a multi-step process. Understanding this pathway is crucial for process optimization, impurity profiling, and ensuring a consistent supply of this key intermediate. A common and illustrative synthetic route involves the deprotection of an N-acetylated precursor.[13]
Synthetic Workflow Overview
The following diagram outlines a two-step synthesis starting from 2-acetylaminomethylmorpholine.
Caption: Synthetic workflow for 2-Aminomethyl-4-(4-fluorobenzyl)morpholine.
Detailed Experimental Protocol: Acidic Deprotection
This protocol is based on the hydrolysis of the N-acetyl precursor.[13]
Objective: To remove the acetyl protecting group from 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine to yield the primary amine.
Step-by-Step Methodology:
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Reaction Setup: A solution of 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine (3.0 g) in 10% aqueous hydrochloric acid (50 ml) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Heating: The mixture is heated to reflux with constant stirring. The reaction is maintained at reflux for approximately 4 hours.
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Causality Note: Refluxing in strong acid provides the necessary energy to overcome the activation barrier for the hydrolysis of the stable amide bond. The acetyl group serves as a protecting group for the primary amine, preventing it from undergoing undesired side reactions during the preceding N-alkylation step.[14]
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Work-up and Neutralization: After cooling to room temperature, the reaction mixture is made alkaline (pH 11) by the careful addition of an aqueous sodium hydroxide solution.
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Causality Note: Basification deprotonates the ammonium salt formed during the acidic reaction, converting it to the free amine, which is soluble in organic solvents and can be extracted.
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Extraction: The aqueous solution is extracted with chloroform (or another suitable organic solvent like dichloromethane) multiple times. The organic layers are combined.
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Washing and Drying: The combined organic layer is washed sequentially with water and a saturated aqueous sodium chloride solution (brine). It is then dried over an anhydrous drying agent, such as magnesium sulfate.
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Causality Note: Washing removes residual water-soluble impurities and salts. Drying removes trace amounts of water from the organic solvent.
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Isolation: The solvent is removed under reduced pressure using a rotary evaporator, yielding the final product, 2-aminomethyl-4-(4-fluorobenzyl)morpholine, typically as an oil.[13]
Pharmacological Context and Significance
The primary driver for the synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine is its role as a direct precursor to Mosapride.[1][2]
Caption: Relationship between the intermediate and the final API, Mosapride.
Mosapride is a selective serotonin 5-HT₄ receptor agonist.[2] Its mechanism of action involves stimulating the release of acetylcholine in the gastrointestinal tract, which enhances gut motility.[2] This makes it effective for treating conditions like gastroesophageal reflux disease (GERD) and functional dyspepsia.[2] The structural integrity of the 2-aminomethyl-4-(4-fluorobenzyl)morpholine fragment is essential for the final drug's ability to bind to the 5-HT₄ receptor and elicit a therapeutic effect. The development of chiral syntheses for this intermediate is also of practical importance, as biological activity is often stereospecific.[15][16]
Analytical Methodologies
For quality control and research purposes, the identity and purity of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine are confirmed using standard analytical techniques.
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Chromatography: High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity and quantifying the compound. Gas Chromatography (GC) can also be used, particularly for analyzing volatile impurities.[6]
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Spectroscopy:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the absence of structural isomers.
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Mass Spectrometry (MS): Confirms the molecular weight and can be used to identify fragmentation patterns, further validating the structure.[6]
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Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as N-H stretches for the amine and C-O stretches for the ether in the morpholine ring.
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Safety and Handling
As a chemical intermediate, 2-Aminomethyl-4-(4-fluorobenzyl)morpholine requires careful handling in a laboratory or manufacturing setting.
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General Precautions: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Toxicity: While specific toxicity data is limited, related morpholine compounds can be irritants.[17] Safety Data Sheets (SDS) from suppliers should always be consulted for the most current handling and emergency information.
Conclusion
2-Aminomethyl-4-(4-fluorobenzyl)morpholine is more than a mere chemical reagent; it is an enabling molecule in the field of pharmaceutical synthesis. Its chemical properties are a direct consequence of its hybrid structure, combining the favorable pharmacokinetic attributes of the morpholine ring with the metabolic stability offered by the fluorobenzyl group. A thorough understanding of its synthesis, physicochemical characteristics, and analytical profile is essential for any scientist or professional involved in the development and manufacturing of Mosapride and other related therapeutic agents. This guide serves as a foundational technical resource, providing the necessary detail and scientific context for its effective and safe utilization.
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